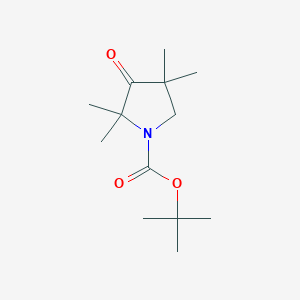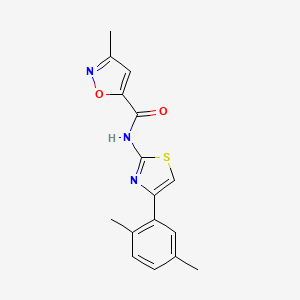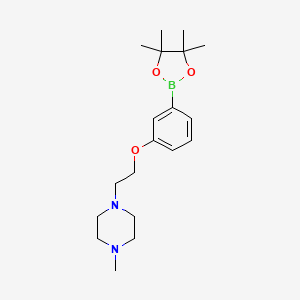
1-Methyl-4-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-Methyl-4-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperazine" is a derivative of piperazine, which is a chemical structure that has been extensively studied for various applications, including medicinal chemistry. Piperazine derivatives are known for their versatility in chemical reactions and potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related piperazine derivatives, which can offer insights into the general behavior and characteristics of such compounds.
Synthesis Analysis
The synthesis of piperazine derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives is achieved through a four-component cyclocondensation using diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol . This method demonstrates the potential for creating a wide range of substituted piperazine derivatives, which could be analogous to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can be substituted at various positions to yield different properties. Spectral characterization, such as IR, 1H and 13C NMR, and mass spectral studies, are commonly used to confirm the structure of synthesized compounds . These techniques would be essential in analyzing the molecular structure of "1-Methyl-4-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperazine" as well.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, depending on the substituents attached to the piperazine ring. For example, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in ethereal solution . This indicates that the piperazine ring can act as a nucleophile in reactions with electrophiles such as isothiocyanates. Similar reactivity could be expected for the compound , with the potential for reactions at the dioxaborolan and phenoxy sites.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can vary widely. For instance, 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine was obtained as a white solid with a melting point of 252.7-254.7 °C and a yield of 65.76% . Its antioxidant activity was demonstrated using the DPPH free radical method, with an IC50 value of 0.84 nM, indicating potential as an antioxidant . These findings suggest that the physical state, melting point, solubility, and biological activities such as antioxidant properties are important aspects to consider when analyzing the physical and chemical properties of "1-Methyl-4-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperazine".
Aplicaciones Científicas De Investigación
Anti-Mycobacterial Activity
Piperazine derivatives have been extensively researched for their anti-mycobacterial properties. A review highlighted the significant role of piperazine as a core structure in developing potent anti-tuberculosis molecules. These compounds have shown promising activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. The structural flexibility of piperazine allows for the design of molecules with enhanced safety, selectivity, and cost-effectiveness in anti-mycobacterial therapy (Girase et al., 2020).
DNA Interaction and Pharmacological Uses
Piperazine and its analogues, such as Hoechst 33258, are known to bind strongly to the minor groove of double-stranded DNA, displaying specificity for AT-rich sequences. This binding capability is utilized in fluorescent DNA staining for chromosome and nuclear analysis in cell biology. Besides their role in biological research, Hoechst derivatives serve as radioprotectors and topoisomerase inhibitors, contributing to the development of novel drug designs (Issar & Kakkar, 2013).
Therapeutic Applications and Drug Discovery
The versatility of the piperazine scaffold in drug discovery is underscored by its presence in various therapeutic agents, including antipsychotics, antidepressants, anticancer, and anti-inflammatory drugs. Piperazine's adaptability in molecular design facilitates the exploration of new pharmacological profiles and enhances the medicinal potential of the resulting molecules. This diversity underscores the scaffold's role in developing drug-like elements for various diseases, indicating its broad utility in pharmaceutical research (Rathi et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-methyl-4-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31BN2O3/c1-18(2)19(3,4)25-20(24-18)16-7-6-8-17(15-16)23-14-13-22-11-9-21(5)10-12-22/h6-8,15H,9-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDXKUYOGZPHCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCN3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Fluorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}urea](/img/structure/B2499054.png)
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2499055.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2499056.png)
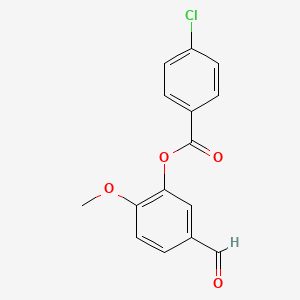
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2499061.png)

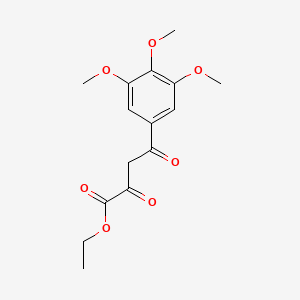
![1-methyl-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2499065.png)
![(E)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2499067.png)
![2-(2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2499068.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2499071.png)
![ethyl 4-{[2-(1-cyclohexenyl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2499072.png)
